molecular formula C22H17F3N4O2S B5238409 5-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B5238409
M. Wt: 458.5 g/mol
InChI Key: OLFAIGBOGVENSA-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other substituents play a crucial role in enhancing its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2S/c1-31-14-9-7-13(8-10-14)17-11-19(22(23,24)25)29-20(27-17)15(12-26-29)21(30)28-16-5-3-4-6-18(16)32-2/h3-12H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFAIGBOGVENSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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